Schisanlactone B

Cytotoxicity Breast Cancer Triterpenoid SAR

Schisanlactone B (CAS 87164-32-7) is a lanostane-type triterpenoid lactone first isolated from a Schisandra sp. and subsequently identified in multiple species across the Schisandraceae family, including Kadsura heteroclita, Schisandra henryi, and Schisandra pubescens, as well as the macrofungus Ganoderma sp.

Molecular Formula C30H42O4
Molecular Weight 466.7 g/mol
Cat. No. B15235181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisanlactone B
Molecular FormulaC30H42O4
Molecular Weight466.7 g/mol
Structural Identifiers
SMILESCC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)C=CC(=O)OC6(C)C)C)C
InChIInChI=1S/C30H42O4/c1-18-7-8-21(33-25(18)32)19(2)20-11-13-28(6)23-10-9-22-26(3,4)34-24(31)12-14-29(22)17-30(23,29)16-15-27(20,28)5/h7,12,14,19-23H,8-11,13,15-17H2,1-6H3/t19-,20+,21-,22-,23-,27+,28-,29+,30-/m0/s1
InChIKeyFHMHZILQWWQUCO-UTQYRBOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schisanlactone B for Research Procurement: Source, Class, and Baseline Activity Profile


Schisanlactone B (CAS 87164-32-7) is a lanostane-type triterpenoid lactone first isolated from a Schisandra sp. and subsequently identified in multiple species across the Schisandraceae family, including Kadsura heteroclita, Schisandra henryi, and Schisandra pubescens, as well as the macrofungus Ganoderma sp. KM01 [1][2]. It belongs to the 3,4-seco-cycloartane structural subclass within triterpenoids and exhibits reproducible, moderate cytotoxicity across a panel of human tumor cell lines (Bel-7402, BGC-823, MCF-7, HL-60, Leukemia, and HeLa), as well as antimalarial activity against Plasmodium falciparum [2][3]. A PhytoCAT database entry records an IC50 of 43.1–46 μM against MCF-7 breast cancer cells, establishing a quantitative baseline for comparator evaluation [4].

Why Generic Triterpenoid Substitution Is Not Advisable for Schisanlactone B Applications


Although Schisanlactone B shares the lanostane triterpenoid scaffold with numerous in-class compounds, biological activity is not reliably conserved even among structurally close analogs. For example, Schisanlactone A (C30H40O4), a direct structural relative, exhibits an IC50 of 63.3 μM against KB cells and is reported to lack antibacterial or tyrosinase inhibitory activity, whereas Schisanlactone B demonstrates cytotoxicity against an entirely different tumor lineage panel (Bel-7402, BGC-823, MCF-7, HL-60) and also possesses antimalarial activity absent in Schisanlactone A [1]. Similarly, among the six known triterpenoids co-isolated from Kadsura heteroclita, only heteroclitalactone D surpassed Schisanlactone B in HL-60 cytotoxicity (IC50 6.76 μM), while other co-occurring compounds such as schisanlactone E, nigranoic acid, and changnanic acid showed only moderate or unreported potency [2]. These divergent activity profiles underscore that subtle modifications to the 3,4-seco-cycloartane core or side-chain functionality can abolish or redirect target engagement, making generic class-level substitution unreliable for research requiring reproducible bioactivity.

Quantitative Differentiation Evidence for Schisanlactone B vs. Closest Analogs


Cytotoxic Potency Against MCF-7 Breast Cancer Cells vs. Schisanlactone A on KB Cells

Schisanlactone B demonstrates moderate cytotoxicity against MCF-7 breast adenocarcinoma cells with a reported IC50 of 43.1–46 μM, derived from the Kadsura heteroclita triterpenoid panel study [1]. In contrast, its closest structural analog Schisanlactone A shows an IC50 of 63.3 μM against KB epidermal carcinoma cells, indicating a 1.4-fold lower potency in a different cell lineage . While the cell lines differ, the comparison highlights that Schisanlactone B possesses quantifiable cytotoxic activity against a breast cancer model not reported for Schisanlactone A, which additionally lacks antibacterial or tyrosinase inhibitory properties . This differential tumor-type selectivity profile may guide procurement for breast cancer-focused screening campaigns.

Cytotoxicity Breast Cancer Triterpenoid SAR

Selective Cytotoxicity Window in Leukemia vs. HeLa Cells Compared to Co-Isolated Triterpenoids

In a direct head-to-head comparison by Chen et al. (2003), four lanostane triterpenoids co-isolated from Schisandra henryi were tested against Leukemia and HeLa cells [1]. Schisanlactone B (Compound 2) exhibited an IC50 of 0.01 μmol/mL against Leukemia cells and 0.1 μmol/mL against HeLa cells, yielding a 10-fold selectivity window favoring Leukemia cells. This selectivity profile contrasts sharply with schiprolactone A (1), which showed IC50 values of 0.0097 μmol/mL (Leukemia) and 0.097 μmol/mL (HeLa)—a similar 10-fold window but with marginally higher absolute potency—and with nigranoic acid (3), which displayed identical IC50 values of 0.097 μmol/mL in both cell lines, indicating zero selectivity. The 10-fold Leukemia-to-HeLa selectivity ratio for Schisanlactone B provides a quantitative differentiation parameter for researchers studying lineage-specific cytotoxicity mechanisms.

Leukemia HeLa Selectivity Index

Antimalarial Activity Against Plasmodium falciparum vs. Closely Related Ganoderma Triterpenoids

Schisanlactone B (Compound 10) was evaluated alongside 12 other triterpene lactones from Ganoderma sp. KM01 for antimalarial activity against Plasmodium falciparum [1]. Only three compounds—ganodermalactone F (7), schisanlactone B (10), and colossolactone E (12)—exhibited activity, all falling within the IC50 range of 6.0–10.0 μM. Critically, the structurally similar colossolactone B (11) and colossolactone IV (13), which differ only in side-chain oxidation patterns, were inactive. This intra-class activity cliff demonstrates that antimalarial potency within the colossolactone/schisanlactone series is highly sensitive to specific structural features present in Schisanlactone B but absent in inactive analogs. An orthogonal BindingDB assay further recorded Schisanlactone B inhibition of P. falciparum glucose-6-phosphate dehydrogenase with an IC50 of 8.8 μM, providing target-level mechanistic corroboration [2].

Antimalarial Plasmodium falciparum Ganoderma triterpenoids

GST Inhibition and Cisplatin Sensitization in Hepatocellular Carcinoma vs. Class-Level Expectations

A fluorescence-based screening study identified Schisanlactone B (abbreviated C1) as a glutathione S-transferase (GST) inhibitor capable of sensitizing Cisplatin-resistant hepatocellular carcinoma (HCC) cells both in vitro and in vivo [1]. This functional activity—reversing chemoresistance through GST down-regulation—is not a general property of the lanostane triterpenoid class and has not been reported for close structural analogs such as schisanlactone E, schisandronic acid, or nigranoic acid. The combination of moderate intrinsic cytotoxicity and the ability to potentiate standard-of-care chemotherapy distinguishes Schisanlactone B from compounds that exhibit only single-agent antiproliferative effects.

Drug Resistance Hepatocellular Carcinoma GST Inhibition

Broad-Spectrum Cytotoxicity Across Multiple Solid Tumor Lines vs. Narrow-Profile Analogs

In a 2013 study by Schisandra pubescens, Schisanlactone B (Compound 8) was tested alongside eight other isolates against four human cancer cell lines (A549 lung, PC-3 prostate, KB nasopharyngeal, and KBvin vincristine-resistant) [1]. Schisanlactone B exhibited moderate to marginal cytotoxicity with GI50 values in the range of 11.83–35.65 μM across the panel. Notably, it was one of only six compounds (out of nine) to show activity, and it was active against the drug-resistant KBvin subline—an attribute not uniformly shared by co-tested lignans (e.g., epischisandrone, which was inactive). This multi-lineage, resistance-inclusive cytotoxicity profile supports Schisanlactone B's selection for broad-panel oncology screening where narrow-spectrum lignans or single-lineage-active triterpenoids would be inadequate.

Cytotoxicity Panel Solid Tumors GI50 Profiling

Procurement-Relevant Application Scenarios for Schisanlactone B Based on Quantitative Evidence


Breast Cancer Cytotoxicity Screening Programs

Schisanlactone B is the appropriate triterpenoid selection for breast cancer-focused cytotoxicity screening, with a documented IC50 of 43.1–46 μM against MCF-7 cells [1]. This activity is unreported for the closest analog Schisanlactone A (IC50 63.3 μM against KB cells only), making Schisanlactone B the evidence-backed choice when MCF-7 activity is a procurement criterion. Researchers should confirm the specific isolate source (Kadsura heteroclita stem) and request batch-specific NMR characterization to ensure structural identity before initiating large-scale screens.

Leukemia-Selective Cytotoxic Agent Development

The 10-fold selectivity window of Schisanlactone B for Leukemia cells (IC50 0.01 μmol/mL) over HeLa cells (IC50 0.1 μmol/mL) supports its use in leukemia-focused drug discovery programs, particularly where differentiation from non-selective triterpenoids such as nigranoic acid (selectivity ratio = 1) is required [2]. Procurement specifications should include a request for purity ≥95% by HPLC and verification of the lanostane skeleton by 1D/2D NMR to exclude co-isolated analogs with differing selectivity profiles.

Antimalarial Lead Optimization and Target Deconvolution

Schisanlactone B is one of only three triterpene lactones from Ganoderma sp. KM01 with confirmed anti-Plasmodium falciparum activity (IC50 6.0–10.0 μM), and it additionally inhibits the validated target PfG6PD with an IC50 of 8.8 μM [3][4]. Procurement for antimalarial programs should prioritize Schisanlactone B over inactive close analogs such as colossolactone B or colossolactone IV. Researchers are advised to source material with documented fermentation origin (Ganoderma sp. KM01 biomass) and request accompanying spectroscopic data confirming the 3,4-seco-cycloartane lactone moiety essential for activity.

Chemoresistance Reversal Studies in Hepatocellular Carcinoma

The demonstrated ability of Schisanlactone B (C1) to inhibit GST and sensitize Cisplatin-resistant HCC cells in vitro and in vivo positions it as a unique tool compound among lanostane triterpenoids for chemoresistance research [5]. Procurement for this application should specify Schisanlactone B isolated from Xue tong (Kadsura heteroclita) and request activity verification via a standardized GST inhibition assay to confirm batch-to-batch functional consistency, as this chemosensitization property is not a class-level attribute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Schisanlactone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.